

# 3-Chlorogentisyl Alcohol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Chlorogentisyl alcohol

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## Abstract

**3-Chlorogentisyl alcohol** is a halogenated aromatic natural product of microbial origin, exhibiting a range of promising biological activities. Isolated from marine-derived fungi such as *Ampelomyces* and *Aspergillus* species, this compound has garnered interest for its potent antioxidant, antibacterial, antifouling, and cytotoxic properties. This technical guide provides a comprehensive overview of **3-Chlorogentisyl alcohol**, including its physicochemical characteristics, biological activities with corresponding quantitative data, detailed experimental protocols for its study, and a putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Physicochemical Properties

**3-Chlorogentisyl alcohol**, also known as 2-chloro-6-(hydroxymethyl)benzene-1,4-diol, is a hydroquinone derivative. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	32744-80-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub>	[1]
Molecular Weight	174.58 g/mol	[1]
Appearance	Solid	[1]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml), Ethanol (1-10 mg/ml), and PBS (pH 7.2) (1-10 mg/ml)	[1]
SMILES	<chem>OC1=CC(CO)=C(O)C(Cl)=C1</chem>	[1]
InChI	InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2	[1]

## Biological Activity

**3-Chlorogentisyl alcohol** has demonstrated a variety of biological effects, with quantitative data available for several of these activities.

Activity	Assay/Model Organism	Result (IC <sub>50</sub> /MIC)	Reference
Antioxidant	DPPH radical scavenging assay	IC <sub>50</sub> = 1 $\mu$ M	[1]
Antibacterial	Methicillin-resistant S. aureus (MRSA)	MIC = 50 $\mu$ g/ml	[1]
Antifouling	Barnacle (Balanus amphitrite) cyprids	Concentration-dependent	[1]
Cytotoxicity	HeLa (human cervical carcinoma) cells	IC <sub>50</sub> $\approx$ 35 $\mu$ M	[2]
Enzyme Inhibition	E. coli $\beta$ -glucuronidase	IC <sub>50</sub> = 0.74 $\mu$ M	

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of **3-Chlorogentisyl alcohol**.

### Isolation from *Ampelomyces* sp.

The following is a general protocol for the isolation of **3-Chlorogentisyl alcohol** from a fungal culture, based on common practices in natural product chemistry.

- **Fermentation:** *Ampelomyces* sp. is cultured in a suitable liquid medium (e.g., Czapek-Dox broth supplemented with malt extract) under static or shaking conditions at 25-28°C for 2-4 weeks.[3]
- **Extraction:** The culture broth is separated from the mycelium by filtration. The filtrate is extracted three times with an equal volume of ethyl acetate. The mycelium is extracted separately with methanol or acetone.
- **Concentration:** The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

- Chromatographic Purification:
  - Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically a hexane-ethyl acetate or dichloromethane-methanol solvent system.
  - Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
  - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to yield pure **3-Chlorogentisyl alcohol**.

## Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR spectroscopy is used to identify the number and types of protons and their neighboring environments.
  - $^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton.
  - 2D NMR experiments (COSY, HSQC, HMBC) are employed to establish the connectivity between protons and carbons, confirming the overall structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl ( $-\text{OH}$ ) and aromatic ( $\text{C}=\text{C}$ ) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of the aromatic chromophore.

## DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

- **Reagent Preparation:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
- **Assay Procedure:**
  - In a 96-well microplate, add a solution of **3-Chlorogentisyl alcohol** at various concentrations to the wells.
  - Add the DPPH solution to each well and mix.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solution is measured at 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ . The IC<sub>50</sub> value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

## Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

- **Bacterial Inoculum Preparation:** A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Serial Dilution:** A two-fold serial dilution of **3-Chlorogentisyl alcohol** is prepared in the broth medium in a 96-well microplate.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The microplate is incubated at 37°C for 18-24 hours.

- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

## Antifouling Assay against Barnacle Cyprids

This assay evaluates the ability of the compound to inhibit the settlement of barnacle larvae.

- **Larval Culture:** Barnacle (*Balanus amphitrite*) larvae are cultured in the laboratory until they reach the cyprid stage, at which they are competent to settle.
- **Assay Setup:** Polystyrene multi-well plates are coated with solutions of **3-Chlorogentisyl alcohol** at various concentrations and the solvent is allowed to evaporate.
- **Exposure:** A known number of competent cyprids are added to each well containing filtered seawater.
- **Incubation:** The plates are incubated under controlled conditions (e.g., 25°C, 12:12 h light:dark cycle) for 24-48 hours.
- **Assessment:** The number of settled and metamorphosed cyprids in each well is counted under a dissecting microscope. The EC<sub>50</sub> (effective concentration to inhibit 50% of settlement) can be determined.

## Apoptosis Assay in HeLa Cells

The induction of apoptosis in HeLa cells can be assessed through various methods:

- **Cell Culture and Treatment:** HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are treated with different concentrations of **3-Chlorogentisyl alcohol** for specified time periods (e.g., 24, 48 hours).
- **Morphological Observation:** Apoptotic morphology, such as cell shrinkage and chromatin condensation, is observed using phase-contrast and fluorescence microscopy (e.g., after staining with Hoechst 33342).<sup>[2]</sup>
- **Annexin V-FITC/Propidium Iodide (PI) Staining:** This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Comet Assay (Single-Cell Gel Electrophoresis): This assay is used to detect DNA damage, such as single-strand breaks, which is an early event in apoptosis.[2]
- Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -9), Bcl-2 family proteins, and cytochrome c in cytosolic and mitochondrial fractions, are analyzed by Western blotting to elucidate the apoptotic pathway. [2]

## Visualizations

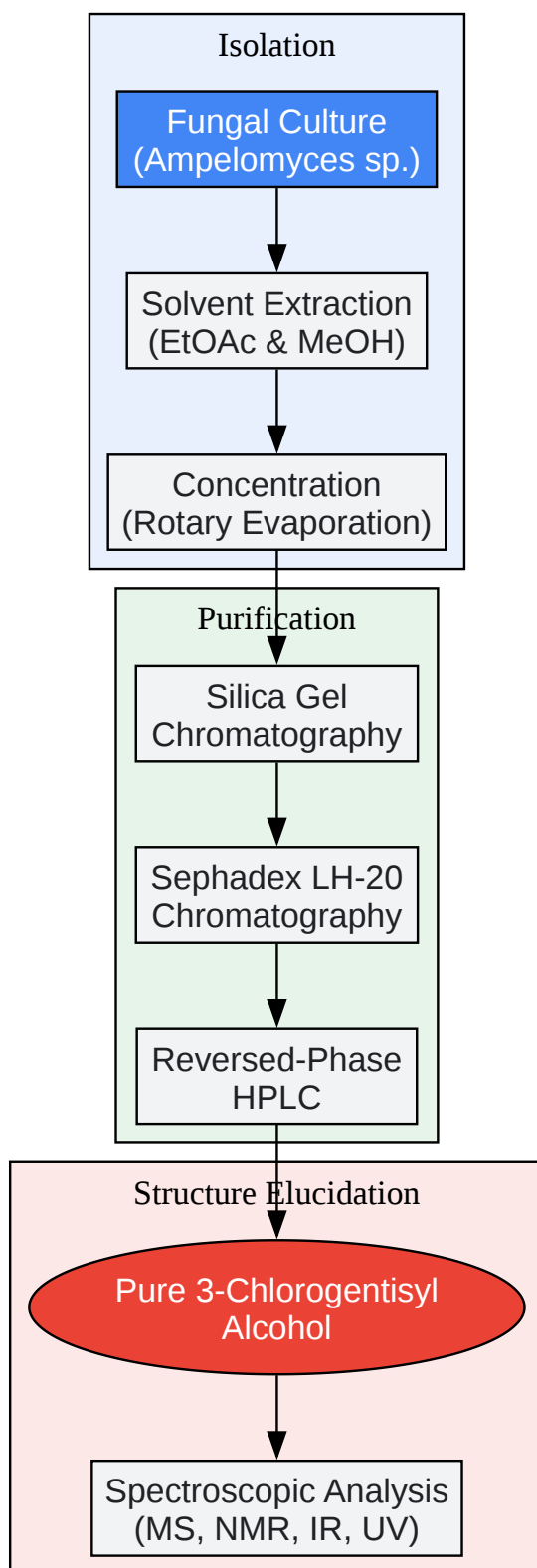
### Putative Biosynthetic Pathway of 3-Chlorogentisyl Alcohol



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Caption: Putative biosynthetic pathway of **3-Chlorogentisyl alcohol**.

## Experimental Workflow for Isolation and Characterization

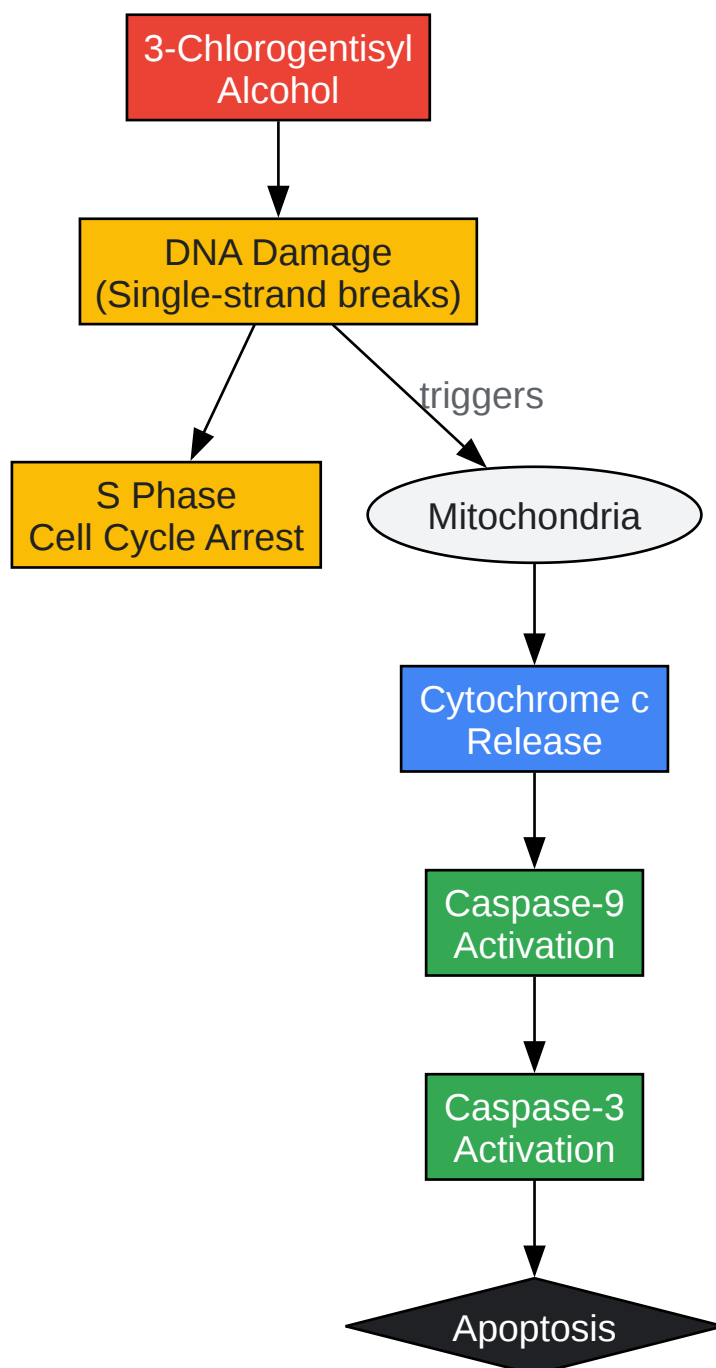


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Caption: General experimental workflow for the isolation and characterization of **3-Chlorogentisyl alcohol**.

## Signaling Pathway of Apoptosis Induction in HeLa Cells



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Caption: Proposed signaling pathway for **3-Chlorogentisyl alcohol**-induced apoptosis in HeLa cells.[2]

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